molecular formula C26H56ClN B121687 Didodecyldimethylammonium chloride CAS No. 3401-74-9

Didodecyldimethylammonium chloride

Cat. No.: B121687
CAS No.: 3401-74-9
M. Wt: 418.2 g/mol
InChI Key: WLCFKPHMRNPAFZ-UHFFFAOYSA-M
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Description

Didodecyldimethylammonium chloride is a quaternary ammonium compound widely used for its antiseptic and disinfectant properties. It is known for disrupting intermolecular interactions and dissociating lipid bilayers, making it effective against a broad spectrum of bacteria and fungi .

Mechanism of Action

Didodecyldimethylammonium chloride, also known as N-Dodecyl-N,N-dimethyldodecan-1-aminium chloride, is a quaternary ammonium compound with a broad spectrum of antimicrobial activity . Here is an overview of its mechanism of action:

Target of Action

The primary target of this compound is the phospholipid membrane of microorganisms such as Escherichia coli . It also targets the Cyclopropane mycolic acid synthase 2 in Mycobacterium tuberculosis .

Mode of Action

This compound disrupts the intermolecular interactions and causes the dissociation of lipid bilayers . This disruption leads to the leakage of intracellular macromolecules . The compound’s action on the cell membrane causes the leakage of intracellular molecules and the subsequent death of the cells .

Biochemical Pathways

It is known that the compound disrupts the integrity of the cell membrane, leading to leakage of intracellular contents and ultimately cell death .

Pharmacokinetics

It is known that the compound is highly soluble in water .

Result of Action

The action of this compound on the cell membrane leads to the leakage of intracellular molecules and the subsequent death of the cells . It is bactericidal at 1% (1 min) and yeasticidal at 0.0076% (15 min) .

Action Environment

This compound is highly soluble in water and has a low volatility . It may be environmentally persistent depending on local conditions . It is highly toxic to aquatic invertebrates and moderately toxic to fish . The compound also has a moderate oral mammalian toxicity and is an irritant .

Biochemical Analysis

Biochemical Properties

Didodecyldimethylammonium chloride interacts with various biomolecules, primarily with the phospholipid membrane of cells . It disrupts intermolecular interactions, leading to the dissociation of lipid bilayers . The bacteriostatic or bactericidal activity of this compound depends on its concentration and the growth phase of the microbial population .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting the cell membrane, which can impact cell signaling pathways and cellular metabolism . It has a broad-spectrum biocidal activity against bacteria and fungi .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the cell membrane. It disrupts intermolecular interactions and causes the dissociation of lipid bilayers . This disruption can lead to leakage of intracellular molecules and subsequent cell death .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its bactericidal activity is mostly observed at 1% concentration within 1 minute

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in mice, this disinfectant was found to cause infertility and birth defects when combined with Alkyl dimethyl benzyl ammonium chloride . More detailed studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Transport and Distribution

It is known to interact with the cell membrane

Subcellular Localization

Given its interaction with the cell membrane , it is likely to be found in the vicinity of the cell membrane

Preparation Methods

Synthetic Routes and Reaction Conditions

Didodecyldimethylammonium chloride can be synthesized by reacting didodecylamine with methyl chloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in a high-pressure reactor at elevated temperatures (around 100°C) and pressures (0.2-0.3 MPa) for several hours .

Industrial Production Methods

In industrial settings, the synthesis involves the same basic reaction but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified and formulated into various concentrations for different applications .

Chemical Reactions Analysis

Types of Reactions

Didodecyldimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions.

    Oxidation Reactions: Can occur in the presence of strong oxidizing agents.

    Reduction Reactions: Often require reducing agents like sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can lead to the formation of various alkyl derivatives .

Scientific Research Applications

Didodecyldimethylammonium chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

didodecyl(dimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;/h5-26H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCFKPHMRNPAFZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13146-86-6 (Parent)
Record name Dilauryl dimethyl ammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60883972
Record name 1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1)
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Molecular Weight

418.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3401-74-9
Record name Dilauryldimethylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3401-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dilauryl dimethyl ammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Didodecyldimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.250
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DILAURYLDIMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M7W5MLR2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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